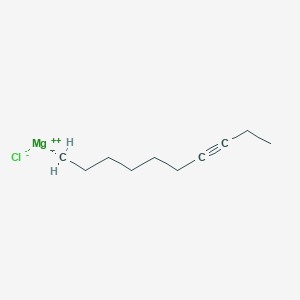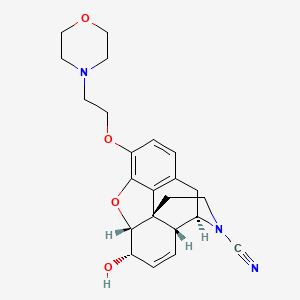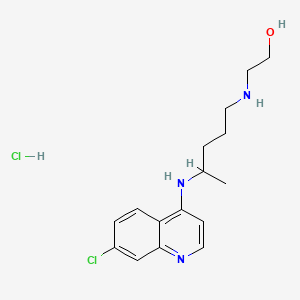
Cletoquine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cletoquine Hydrochloride is a major active metabolite of Hydroxychloroquine, a Chloroquine derivative. It exhibits significant antiviral and antimalarial effects, particularly against the chikungunya virus and malaria . This compound is primarily used in research settings and has shown potential in treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cletoquine Hydrochloride is synthesized through a series of chemical reactions involving Hydroxychloroquine. The process typically involves the following steps:
Hydroxychloroquine Conversion: Hydroxychloroquine is converted to Cletoquine through a series of chemical reactions, including oxidation and reduction steps.
Hydrochloride Formation: The resulting Cletoquine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Cletoquine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cletoquine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Cletoquine back to its precursor forms.
Substitution: Cletoquine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various Cletoquine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Cletoquine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of Chloroquine derivatives.
Biology: Investigated for its antiviral properties against viruses like chikungunya and its antimalarial effects.
Medicine: Explored for potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Cletoquine Hydrochloride exerts its effects through several mechanisms:
Lysosomal Activity Interference: It interferes with lysosomal activity, affecting the degradation of cellular components.
Autophagy Inhibition: It inhibits autophagy, a process involved in the degradation and recycling of cellular components.
Membrane Stability: It interacts with cellular membranes, altering their stability and function.
Signaling Pathways: It modulates signaling pathways and transcriptional activity, leading to reduced cytokine production and immune response modulation
Comparison with Similar Compounds
- Hydroxychloroquine
- Chloroquine
- Desethylhydroxychloroquine
- Cletoquine Oxalate .
Properties
Molecular Formula |
C16H23Cl2N3O |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |
InChI Key |
QHQKUZCYOUFMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


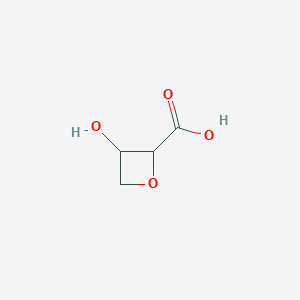
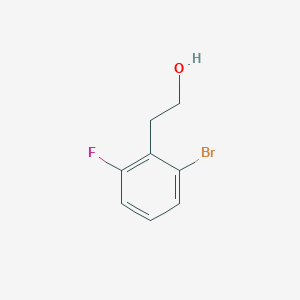
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
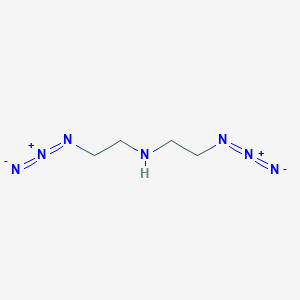
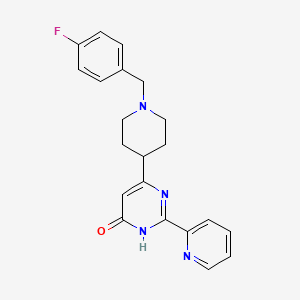
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
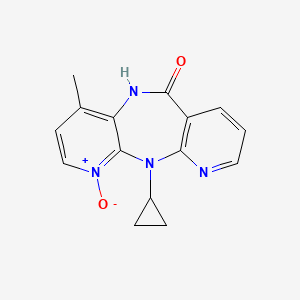
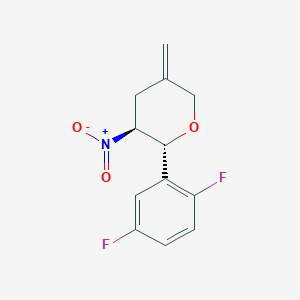
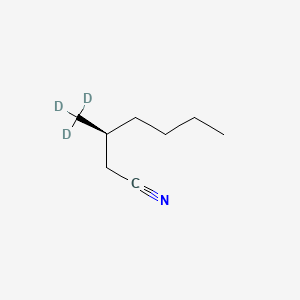
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
